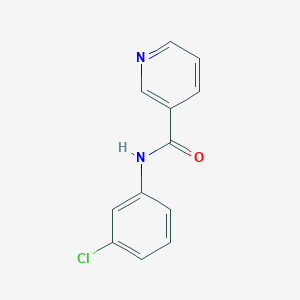

N-(3-chlorophenyl)pyridine-3-carboxamide

Description

Overview of Pyridine-3-carboxamide (B1143946) Derivatives in Medicinal Chemistry

Pyridine-3-carboxamide, also known as nicotinamide (B372718), is a form of vitamin B3 and a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.gov These coenzymes are vital for numerous metabolic oxidation-reduction reactions within biological systems. nih.gov The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.gov

The versatility of the pyridine-3-carboxamide core has led to the development of a wide array of derivatives with diverse therapeutic applications. google.com Researchers have extensively modified this scaffold to synthesize compounds with activities including:

Antifungal: A significant area of research for pyridine-3-carboxamide derivatives is in the development of fungicides. The commercial success of boscalid (B143098), a fungicide developed by BASF, has spurred further investigation into this class of compounds. These derivatives often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.

Antibacterial: Various analogs have been synthesized and tested against bacterial pathogens. For instance, derivatives have been developed to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. google.com

Anticancer: The structural motif is found in compounds designed as potential anticancer agents. nih.gov

Antiviral, Anti-inflammatory, and more: The broad biological activity profile of this chemical class extends to antiviral, anti-inflammatory, and other therapeutic areas. google.com

The biological activity of these derivatives is often finely tuned by the nature and position of substituents on both the pyridine (B92270) ring and the N-aryl group.

Historical Context of N-(3-chlorophenyl)pyridine-3-carboxamide and Analogous Research

The history of pyridine itself dates back to its first isolation in 1846. nih.gov The synthesis of its derivatives for medicinal purposes has a long and rich history. Nicotinamide was discovered between 1935 and 1937 and is recognized as an essential medicine.

The development of N-substituted pyridine-3-carboxamides as agrochemicals gained significant momentum with the commercialization of the fungicide boscalid by BASF. This event highlighted the potential of the pyridine carboxamide scaffold in crop protection and has since fueled extensive research into related structures.

Research into analogous compounds has been active for decades. For example, patents from the mid-20th century describe processes for producing and purifying nicotinamide. More recent research continues to explore the vast chemical space of pyridine-3-carboxamide derivatives, with studies in the 21st century focusing on creating novel analogs with enhanced antifungal, antibacterial, and other medicinal properties. google.com The ongoing investigation into this class of compounds underscores their enduring importance in the development of new therapeutic and agrochemical agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPPPWLPXGVYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl Pyridine 3 Carboxamide

Established Synthetic Pathways for N-(3-chlorophenyl)pyridine-3-carboxamide

The synthesis of this compound, a molecule characterized by an amide linkage between a pyridine-3-carboxylic acid moiety and a 3-chloroaniline (B41212) moiety, is primarily achieved through well-established amidation reactions. These conventional methods are reliable and widely documented in organic chemistry for the formation of carboxamides.

The most common pathway involves the activation of the carboxylic acid group of nicotinic acid (pyridine-3-carboxylic acid) to facilitate nucleophilic attack by the amine. One prevalent method is the conversion of nicotinic acid into its more reactive acyl chloride derivative, nicotinoyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov The resulting nicotinoyl chloride is then reacted with 3-chloroaniline in the presence of a base to neutralize the HCl byproduct, yielding the final this compound.

Another established route employs peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like Hydroxybenzotriazole (HOBt) facilitate the direct condensation of nicotinic acid and 3-chloroaniline. nih.gov This method avoids the harsh conditions associated with acyl chloride formation and is known for its high yields and clean reaction profiles.

Furthermore, metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent another viable pathway. A general procedure for similar N-aryl amides involves the coupling of an amide (in this case, nicotinamide) with an aryl halide (1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene) using a copper catalyst (CuI), a ligand like N,N-dimethylglycine, and a base such as potassium carbonate in a solvent like DMF. chemicalbook.com

Table 1: Summary of Established Synthetic Pathways This table is interactive. You can sort and filter the data.

| Method | Reactant 1 | Reactant 2 | Key Reagents | Description | Citation(s) |

|---|---|---|---|---|---|

| Acyl Chloride Formation | Nicotinic Acid | 3-chloroaniline | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Base | Nicotinic acid is converted to its highly reactive acyl chloride, which then readily reacts with the amine. | mdpi.comnih.gov |

| Peptide Coupling | Nicotinic Acid | 3-chloroaniline | EDC, HOBt, Base | A direct, one-pot condensation reaction facilitated by coupling agents that activate the carboxylic acid. | nih.gov |

| Ullmann Condensation | Nicotinamide (B372718) | 3-chloro-halobenzene | Copper Iodide (CuI), Ligand (e.g., N,N-dimethylglycine), Base | A copper-catalyzed cross-coupling reaction between an amide and an aryl halide. | chemicalbook.com |

Modernized and Green Chemistry Approaches in Pyridine-3-carboxamide (B1143946) Synthesis

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods. For the synthesis of pyridine-3-carboxamides, microwave irradiation and mechanochemistry (grindstone synthesis) have emerged as powerful alternatives to conventional heating.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields. organic-chemistry.orgnih.gov The Bohlmann-Rahtz pyridine (B92270) synthesis, for instance, can be performed in a single, microwave-assisted step at high temperatures, offering superior yields compared to traditional conductive heating methods. organic-chemistry.orgresearchgate.net This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov These methods can sometimes be performed in the absence of a solvent, further enhancing their green credentials. organic-chemistry.org

Grindstone chemistry, a form of mechanochemistry, offers a solvent-free approach to synthesis. chowgules.ac.in This technique involves the manual or mechanical grinding of solid reactants in a mortar and pestle or a ball mill. chowgules.ac.inrasayanjournal.co.in The mechanical force creates intimate contact between the reactants, often initiating a reaction without the need for any solvent or external heating. This method is noted for its simplicity, economic feasibility, and eco-friendliness, as it minimizes waste and simplifies product purification. chowgules.ac.inrasayanjournal.co.in While direct synthesis of the title compound via this method is not explicitly detailed, the successful synthesis of various functionalized pyridines using grindstone techniques demonstrates its applicability to this class of compounds. chowgules.ac.in

Table 2: Comparison of Modern and Conventional Synthesis Approaches This table is interactive. You can sort and filter the data.

| Feature | Conventional Heating | Microwave Irradiation | Grindstone Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Efficiency | Low | High | Very High (often no external energy) |

| Solvent Use | High | Low to None | None |

| Yields | Variable | Often Higher | High |

| Process Simplicity | Often requires multiple steps | Can enable one-pot procedures | Very simple, minimal workup |

| Citation(s) | mdpi.comorganic-chemistry.org | organic-chemistry.orgnih.govresearchgate.netnih.gov | chowgules.ac.inrasayanjournal.co.in |

Derivatization Strategies for Pyridine-3-carboxamide Scaffolds

The pyridine-3-carboxamide core is a versatile scaffold that allows for extensive chemical modification to explore and optimize molecular properties. nih.govresearchgate.net Derivatization can occur at several positions, primarily on the pyridine ring, the N-phenyl ring, or by transforming the carboxamide linker itself.

The pyridine ring is susceptible to substitution reactions. Due to the electron-withdrawing nature of the ring nitrogen, electrophilic substitution preferentially occurs at the C-3 position, though under harsh conditions, while nucleophilic substitution is favored at the C-2 and C-4 positions. nih.gov This reactivity allows for the introduction of various functional groups. For instance, studies on related analogs have involved creating derivatives with hydroxyl groups on the pyridine ring. researchgate.net

The N-phenyl ring is also a common site for modification. The synthesis of a wide array of analogs involves using anilines with different substituents (e.g., chloro, nitro, methyl) to understand their effect on biological activity. researchgate.net

More complex derivatization strategies involve using the pyridine-3-carboxamide backbone as a building block for more elaborate heterocyclic systems. For example, starting from a related precursor, 3-oxo-N-(3-pyridyl)butanamide, various fused heterocycles such as pyrazole-carboxamides and pyrazolo[5,1-c]-1,2,4-triazines have been synthesized through reactions with hydrazonoyl chlorides or diazonium salts. researchgate.net Similarly, reaction with arylmethylenepropanedinitrile derivatives can yield bipyridine structures. researchgate.net These transformations highlight the utility of the pyridine-carboxamide scaffold in generating significant molecular diversity.

Table 3: Examples of Derivatization Strategies This table is interactive. You can sort and filter the data.

| Strategy | Position of Modification | Reagents/Conditions | Resulting Structure | Citation(s) |

|---|---|---|---|---|

| Ring Substitution | Pyridine Ring | Introduction of hydroxyl groups | Hydroxylated pyridine-3-carboxamides | researchgate.net |

| Analog Synthesis | N-Phenyl Ring | Use of various substituted anilines | Analogs with different phenyl substituents | researchgate.net |

| Cyclocondensation | Carboxamide Sidechain | Reaction with hydrazonoyl chlorides | Pyrazole-carboxamide derivatives | researchgate.net |

| Heterocycle Formation | Carboxamide Sidechain | Coupling with diazonium salts followed by heating | Fused pyrazolo[5,1-c]-1,2,4-triazine systems | researchgate.net |

Analog Synthesis for Structure-Activity Relationship (SAR) Investigations

The synthesis of analogs based on the this compound scaffold is a cornerstone of medicinal and agrochemical research. By systematically altering the structure and evaluating the corresponding changes in biological activity, researchers can establish a Structure-Activity Relationship (SAR), which guides the design of more potent and selective compounds.

Several research programs have utilized this approach. In one study, a library of pyridine-3-carboxamide analogs was synthesized to develop agents against bacterial wilt in tomatoes. researchgate.netnih.gov The SAR analysis revealed that the type and position of substituents on both the pyridine and phenyl rings were critical for activity. researchgate.netnih.gov Specifically, an analog featuring a chloro group at the para-position of the phenyl ring and a hydroxyl group on the pyridine ring was found to be exceptionally effective. researchgate.net

In the field of infectious diseases, a pyridine carboxamide derivative was identified from a library screen as a promising inhibitor of Mycobacterium tuberculosis. nih.gov This initial hit prompted a detailed SAR study, leading to the optimization of the scaffold and the identification of a novel lead candidate with improved activity, including efficacy against drug-resistant strains. nih.gov

Similarly, SAR studies on N-(thiophen-2-yl) nicotinamide derivatives, which share the core nicotinamide structure, were conducted to assess their fungicidal activity. mdpi.com The results indicated that specific substitutions, such as a chloro group at the 6th position of the pyridine ring, were beneficial for increasing fungicidal potency. mdpi.com In another example, the synthesis of N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides and subsequent evaluation of their anti-inflammatory properties showed that analogs with 4-chloro and 4-nitrophenyl groups were the most active, demonstrating a clear SAR. researchgate.net

Table 4: Summary of SAR Investigations on Pyridine-3-Carboxamide Analogs This table is interactive. You can sort and filter the data.

| Therapeutic/Application Area | Scaffold Modification | Key Finding from SAR | Citation(s) |

|---|---|---|---|

| Agrochemical (Bactericide) | Substitution on pyridine and phenyl rings | A para-chloro on the phenyl ring and an ortho-hydroxyl on the pyridine ring enhanced activity against R. solanacearum. | researchgate.netnih.gov |

| Anti-tubercular | Various substitutions on the pyridine carboxamide core | Identified a lead molecule with a dual mechanism of action and activity in a chronic mouse model. | nih.gov |

| Agrochemical (Fungicide) | Substitution on pyridine and thiophene (B33073) rings | A chloro substituent at the 6-position of the pyridine ring increased fungicidal activity. | mdpi.com |

| Anti-inflammatory | Substitution on the N-phenyl ring | 4-chloro and 4-nitro substitutions on the phenyl ring resulted in the most promising anti-inflammatory activity. | researchgate.net |

Advanced Structural Characterization and Intermolecular Interactions

Spectroscopic Analysis in Elucidating Molecular Structure (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of N-(chlorophenyl)pyridine-3-carboxamide isomers. These techniques provide insights into the compound's functional groups, connectivity, and electronic environment.

Infrared (IR) Spectroscopy: The IR spectra of pyridine (B92270) carboxamide derivatives are characterized by specific vibrational modes. For the N-(chlorophenyl)pyridinecarboxamide series, analysis by Attenuated Total Reflection (ATR) FT-IR spectroscopy confirms the presence of key functional groups. dcu.ie The N-H stretching vibration typically appears as a distinct band, while the amide C=O stretch is also prominent. For related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the N-H stretch is observed around 3400-3000 cm⁻¹, and the C=O stretch is found in the 1680-1630 cm⁻¹ region. nih.gov In a study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, experimental and DFT-calculated vibrational frequencies were found to be in strong agreement, validating the assignment of spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise arrangement of atoms. In ¹H NMR spectra of related pyridine derivatives, aromatic protons typically resonate in the range of 7.0-9.0 ppm. nih.govnih.gov For instance, in N-acetyl-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide, aromatic proton signals are clearly resolved, and the presence of methyl groups on the acetyl moieties gives rise to signals at higher fields (around 2.17-2.23 ppm). nih.gov The chemical shift of the amide proton (N-H) is also a key diagnostic signal, often appearing as a singlet that can be exchanged with D₂O. nih.gov In ¹³C NMR, the carbonyl carbon of the amide group is typically observed in the downfield region (e.g., ~160-167 ppm), providing clear evidence of the carboxamide linkage. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compounds. The molecular ion peak (M+) in the mass spectrum corresponds to the compound's molecular formula, providing definitive proof of its identity. nih.govnih.govgrowingscience.com

A summary of typical spectroscopic data for related carboxamides is presented below.

| Spectroscopic Technique | Functional Group / Atom | Typical Range / Observation |

| FT-IR | N-H Stretch | 3100-3400 cm⁻¹ |

| C=O Stretch (Amide I) | 1630-1680 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 9.0 ppm |

| Amide Proton (N-H) | >9.5 ppm (s, D₂O exchangeable) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160-167 ppm |

| Aromatic Carbons (Ar-C) | 110 - 155 ppm | |

| Mass Spec. | Molecular Ion | Corresponds to C₁₂H₉ClN₂O (m/z ≈ 232.04) |

X-ray Crystallography of N-(chlorophenyl)pyridinecarboxamides and Their Complexes

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules in the solid state. A comprehensive study of a 3x3 isomer grid of nine N-(chlorophenyl)pyridinecarboxamides, including the meta,meta-isomer N-(3-chlorophenyl)pyridine-3-carboxamide (denoted as NmmCl), has been conducted. nih.govdcu.ie This analysis offers detailed insights into their conformation, packing, and intermolecular interactions. nih.gov

The conformation of N-(chlorophenyl)pyridinecarboxamides is defined by the torsion angles between the pyridine ring, the amide bridge, and the chlorophenyl ring. In the solid state, the this compound (NmmCl) molecule is not planar. dcu.ie The degree of planarity across the series of nine isomers is influenced by the substitution pattern, with intramolecular interactions playing a key role. nih.govdcu.ie

For isomers where the pyridine nitrogen is at the ortho-position, strong intramolecular N–H···N(pyridine) hydrogen bonds significantly influence molecular planarity, pulling the two aromatic rings closer to a coplanar arrangement. nih.gov In contrast, for isomers like NmmCl, where such an intramolecular interaction is not possible, the conformation is more twisted. dcu.ie Potential Energy Surface (PES) calculations performed in the gas phase help identify the global minima and transition states, providing a theoretical basis for the observed solid-state conformations. dcu.ienih.gov

The table below summarizes key dihedral angles for this compound (NmmCl) and a more planar isomer, N-(4-chlorophenyl)pyridine-2-carboxamide (NopCl), for comparison.

| Compound | Dihedral Angle (Pyridine-Amide) | Dihedral Angle (Amide-Phenyl) | Overall Planarity | Influencing Interaction |

| NmmCl | Twisted | Twisted | Non-planar | Intermolecular H-bonding |

| NopCl | Near-planar | Near-planar | Relatively Planar | Intramolecular N-H···N |

The crystal packing of N-(chlorophenyl)pyridinecarboxamides is primarily governed by hydrogen bonding. acs.org In the absence of stronger competing interactions, the favored hydrogen bonding motif involves the amide N-H group and the pyridine nitrogen atom (N–H···N(pyridine)), leading to the formation of chains or dimers. dcu.iedcu.ie

In the crystal structure of this compound (NmmCl), molecules assemble into 1D zig-zag chains through intermolecular N–H···N(pyridine) hydrogen bonds. dcu.ie These chains are further linked by weaker C–H···O interactions, where a hydrogen atom from a phenyl ring interacts with the amide carbonyl oxygen of an adjacent molecule. dcu.ie This network of interactions generates 2D sheets, which then stack to form the three-dimensional crystal lattice. dcu.ie This packing is isostructural with its fluorinated analog, N-(3-fluorophenyl)pyridine-3-carboxamide (NmmF). dcu.ie

Other isomers exhibit different motifs. For example, some isomers form amide···amide intermolecular interactions, while the N-(4-chlorophenyl)pyridine-4-carboxamide (NppCl) isomer crystallizes as a monohydrate, with water molecules bridging the carboxamide moieties through O–H···O and N–H···O interactions. nih.govacs.org

| Compound | Primary H-Bond Motif | Secondary Interactions | Resulting Structure |

| NmmCl | N–H···N(pyridine) | C–H···O | 1D zig-zag chains forming 2D sheets |

| NpoCl / NmoCl | N–H···N(pyridine) | Amide···Amide | Chain/Dimer Aggregation |

| NppCl·H₂O | N–H···O(water), O(water)–H···N(pyridine) | O(water)–H···O(carbonyl) | 2D sheets via water bridges |

The pyridine-3-carboxamide (B1143946) scaffold contains excellent donor atoms for coordinating with metal ions, specifically the pyridine nitrogen and the carbonyl oxygen. This allows these ligands to participate in the formation of metal-organic complexes with a variety of transition metals and lanthanides. nih.govtandfonline.com

Studies on related pyridine carboxamide ligands show that they typically act as bidentate chelating agents, binding to a metal center through the carbonyl oxygen and the pyridine nitrogen atoms, forming a stable five- or six-membered ring. nih.govias.ac.in The amide nitrogen generally remains protonated and does not participate in coordination. nih.gov Metals such as copper(II), zinc(II), cobalt(II), terbium(III), and europium(III) have been successfully incorporated into complexes with pyridine carboxamide derivatives. nih.govtandfonline.com The resulting coordination geometry can vary, including distorted octahedral, square pyramidal, and tetrahedral arrangements, depending on the metal ion and the stoichiometry of the ligand-to-metal ratio. nih.govias.ac.in These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. nih.govresearchgate.net

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, the solid-state structures of N-(chlorophenyl)pyridinecarboxamides are stabilized by a network of other non-covalent interactions, including halogen bonding and π-stacking.

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.comehu.es Its strength generally increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov In the crystal structures of the N-(chlorophenyl)pyridinecarboxamide series, the chlorine atom's involvement in such interactions is analyzed. dcu.ie

For this compound (NmmCl), the chlorine atom is not found to participate in strong or directional halogen bonds. dcu.ie Instead, it is involved in multiple, weaker, and less directional contacts with aromatic hydrogen atoms on neighboring molecules (C-H···Cl), with the closest contact being approximately 3.0 Å. dcu.ie This is contrasted with other systems where C-H···halogen interactions play a significant role in stabilizing the crystal structure. rsc.org

Other Non-Covalent Interactions:

π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking. In some pyridine carboxamide derivatives, these interactions are a dominant feature, leading to cofacial or slipped-stack arrangements that contribute significantly to the crystal packing. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. researchgate.netresearchgate.net For compounds structurally related to N-(3-chlorophenyl)pyridine-3-carboxamide, DFT calculations with basis sets like B3LYP/6–311++G(d,p) have been employed to optimize molecular geometries and analyze vibrational spectra. researchgate.netnih.gov These studies help in understanding the molecule's stability and the nature of its chemical bonds. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial in predicting a molecule's chemical reactivity and kinetic stability. researchgate.netacs.org For instance, the HOMO and LUMO energy levels for 4-chloro-N-methylpyridine-2-carboxamide were found to be -7.1572 eV and -1.9595 eV, respectively. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, helps identify the electrophilic and nucleophilic sites on the molecule, which is vital for understanding its intermolecular interactions. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is also performed to study donor-acceptor interactions and charge delocalization within the molecule. researchgate.netnih.gov

Table 1: Quantum Chemical Calculation Parameters for Related Compounds

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | DFT/B3LYP/6–311++G(d,p) | Determine stable molecular structure | researchgate.net |

| Vibrational Frequencies | DFT/B3LYP/6–311G(d,p) | Correlate with experimental IR & Raman spectra | nih.gov |

| FMO Analysis (HOMO-LUMO) | DFT/B3LYP/6–311++G(d,p) | Predict chemical reactivity and stability | researchgate.net |

| Molecular Electrostatic Potential | DFT/B3LYP/6–311G(d,p) | Identify reactive sites for interactions | nih.gov |

| Natural Bond Orbital Analysis | DFT/B3LYP/6–311++G(d,p) | Analyze charge delocalization and stability | researchgate.net |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule to a biological target, typically a protein. biointerfaceresearch.comtandfonline.com This method has been widely used to identify potential targets for this compound and its analogs. biointerfaceresearch.comacs.org

One of the key targets investigated is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a crucial enzyme for the bacterium's survival. acs.orgresearchgate.net Docking studies have shown that related compounds can fit into the InhA active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. acs.orgacs.org For example, in a study of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, the most active compound exhibited a docking score of -8.884 against InhA. acs.org

Other potential targets explored through molecular docking for similar carboxamide derivatives include DNA gyrase and various cancer-related proteins. biointerfaceresearch.comnih.gov The docking scores, expressed in kcal/mol, provide an estimation of the binding affinity, with more negative values indicating stronger binding. biointerfaceresearch.com These simulations provide a rationale for the observed biological activities and guide the design of more potent molecules. acs.orgresearchgate.net

Table 2: Molecular Docking Targets and Findings for Related Carboxamide Derivatives

| Target Protein | PDB ID | Compound Type | Key Findings | Reference |

| Enoylreductase (InhA) | 4TZT | 1,2,3-Triazole derivatives | Good docking energies (-6.8 to -7.8 Kcal/mol) | researchgate.net |

| Enoylreductase (InhA) | 4TZK | Pyrazolylpyrazoline hybrids | Docking score of -8.884 for the most active compound | acs.org |

| DNA Gyrase B | Not Specified | Anthracene derivatives | Binding energies up to -9.4 kcal/mol | biointerfaceresearch.com |

| VEGFR-2 | Not Specified | Thiazolidine-2,4-dione derivatives | Identification of key binding interactions | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Stability

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the ligand-target complex over time. MD simulations provide insights into the dynamic behavior of the molecule and its interactions within the binding site.

For derivatives of this compound, MD simulations have been used to validate the docking poses and to analyze the stability of the interactions with the target protein. researchgate.net These simulations, often run for nanoseconds, can confirm that the ligand remains stably bound in the active site. researchgate.net The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD suggests a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. acs.orgbenthamopen.com For carboxamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to build predictive models. researchgate.netnih.gov

These models use steric and electrostatic fields to describe the chemical features of the molecules and relate them to their biological activities. nih.gov A successful QSAR model, indicated by high correlation coefficients (r²) and cross-validated coefficients (q²), can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence potency. researchgate.netacs.org For example, a 3D-QSAR model for a series of carboxamides as fungicides yielded a q² of 0.613, indicating good predictive ability. researchgate.net These models are valuable for guiding the optimization of lead compounds. benthamopen.comarabjchem.org

Predictive In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is used to predict the pharmacokinetic properties of a compound, which is a critical step in early-stage drug discovery. nih.govjmpas.com These predictive models assess the "drug-likeness" of a molecule based on its structural and physicochemical properties. jmpas.comfigshare.com

For derivatives of this compound, various in silico ADME parameters are calculated. researchgate.netresearchgate.net These often include predictions of properties governed by Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other predicted properties can include aqueous solubility, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes, which are involved in drug metabolism. jmpas.com These predictions help to identify potential pharmacokinetic liabilities early in the development process. nih.govresearchgate.net

Biological Activities and Preclinical Efficacy of Pyridine 3 Carboxamide Derivatives

Antimicrobial Properties

The pyridine-3-carboxamide (B1143946) scaffold is a cornerstone in the development of new antimicrobial agents, showing promise in combating bacterial, fungal, and viral pathogens.

Antibacterial Activity

Derivatives of pyridine-3-carboxamide have demonstrated notable efficacy against a range of bacterial species, including significant plant and human pathogens.

Activity against Ralstonia solanacearum

The bacterium Ralstonia solanacearum is a devastating plant pathogen responsible for causing lethal bacterial wilt in numerous important crops. nih.govnih.gov Research has focused on pyridine-3-carboxamide analogs as a means to induce disease resistance in plants. For instance, N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, which combine thiazole (B1198619) and pyridine (B92270) moieties, have been synthesized and evaluated for their ability to protect tomato plants from this pathogen. nih.govresearchgate.net One analog, in particular, was found to significantly enhance disease resistance in infected tomato plants, reducing infection percentage and pathogen quantity. nih.govresearchgate.net The activity of these compounds is often linked to their ability to interact with the pathogen's biochemical pathways, potentially disrupting processes essential for bacterial growth and virulence. Similarly, certain hydrazone derivatives containing a pyridine moiety have exhibited significant activity against R. solanacearum. nih.gov

Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health challenge, necessitating the development of new drugs with novel mechanisms. Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as promising leads against Mycobacterium tuberculosis. nih.gov One such derivative, MMV687254, was found to be specifically active against M. tuberculosis and Mycobacterium bovis BCG, while being inactive against a panel of other common bacterial pathogens. nih.gov Mechanistic studies revealed that this compound acts as a prodrug, requiring hydrolysis by the AmiC enzyme to exert its antimycobacterial effect. nih.gov In macrophages, it was shown to be as active as isoniazid (B1672263) and worked in a bactericidal manner by inducing autophagy. nih.gov Further research into related scaffolds, such as imidazo[1,2-a]pyridines and 3-aminothieno[2,3-b]pyridine-2-carboxamides, has identified inhibitors of essential mycobacterial proteins like MmpL3, which is crucial for transporting mycolic acids for the cell wall. plos.orgacs.orgnih.govplos.orgrsc.org

Activity against Gram-positive bacteria

Several pyridine-3-carboxamide derivatives have shown potent activity against Gram-positive bacteria. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial action against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis, with activities comparable to the antibiotic linezolid. nih.govmdpi.com These compounds also demonstrated the ability to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance. nih.gov

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| N-(4-phenylthiazol-2-yl) nicotinamide analogs | Ralstonia solanacearum | Significantly enhances disease resistance in tomato plants. | nih.govresearchgate.net |

| Hydrazone derivatives with pyridine moiety | Ralstonia solanacearum | Compound 3g showed 100% inhibition at 500 mg/L and 57.0% at 200 mg/L. | nih.gov |

| Pyridine carboxamide derivative (MMV687254) | Mycobacterium tuberculosis | Bactericidal in macrophages; acts as a prodrug inducing autophagy. | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 21d) | Gram-positive bacteria (S. aureus, S. pneumoniae) | Strong antibacterial activity (MICs similar to linezolid) and biofilm inhibition. | nih.gov |

| 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives (e.g., 12e) | Bacillus subtilis | Potent activity with an MIC of 16 μg/mL. | mdpi.com |

Antifungal Activity

The development of novel fungicides is critical for agriculture to combat crop losses due to fungal diseases. Pyridine carboxamide derivatives have emerged as effective fungicides, often by targeting essential fungal enzymes. nih.gov

A key mechanism of action for many antifungal carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH), an enzyme vital for fungal respiration. nih.gov For example, novel pyridine carboxamide derivatives have been designed and synthesized, with some showing good to excellent in vitro and in vivo antifungal activity against pathogens like Botrytis cinerea, the causative agent of gray mold. nih.gov One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated SDH inhibitory activity on par with the commercial fungicide thifluzamide. nih.gov Other studies on N-(thiophen-2-yl) nicotinamide and pyrazole-carboxamide derivatives have also reported significant fungicidal activities against various plant pathogenic fungi, including Gibberella zeae and Fusarium oxysporum. mdpi.comresearchgate.net

| Compound Class | Target Organism | EC50 / Inhibition | Mechanism | Reference |

|---|---|---|---|---|

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | In vivo efficacy of 53.9% at 200 mg/L. | Succinate Dehydrogenase (SDH) Inhibition | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Botrytis cinerea | EC50 = 1.96 mg/L | Not specified | mdpi.com |

| N-(substituted pyridinyl)-pyrazole-carboxamides (e.g., 6b) | Gibberella zeae | EC50 = 24.3 µg/mL | Not specified | researchgate.net |

Antiviral Potentials

While specific studies on the antiviral activity of N-(3-chlorophenyl)pyridine-3-carboxamide are limited, the broader class of pyridine-3-carboxylic acid analogs has been reported to possess antiviral properties. nih.gov This suggests a potential avenue for future research and development. General reviews of pyridine compounds have highlighted their diverse antimicrobial activities, which include antiviral action, indicating the scaffold's promise in this therapeutic area. mdpi.com

Antineoplastic Activity

The pyridine carboxamide structure is a versatile scaffold for the design of anticancer agents. Derivatives have shown cytotoxic effects against various cancer cell lines through the modulation of key signaling pathways involved in tumor growth and proliferation.

For example, the isomer N-(4-chlorophenyl)pyridine-3-carboxamide has demonstrated significant anticancer potential against glioma cell lines. It was shown to inhibit the kinase AKT2, a critical component of the PI3K/AKT signaling pathway that is frequently overactive in cancer. This compound exhibited notable cytotoxic effects on U87MG and U251 glioma cells, with an IC50 value of approximately 12 µM for AKT2 inhibition. Other related heterocyclic structures have also shown promise. Imidazo[1,2-a]pyridine compounds were found to have a strong cytotoxic impact on HCC1937 breast cancer cells, inducing cell cycle arrest by increasing levels of p53 and p21 proteins. nih.gov Furthermore, N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been designed as inhibitors of the FOXM1 transcription factor, which is overexpressed in many human cancers. nih.gov

| Compound Class | Cell Line | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)pyridine-3-carboxamide | U87MG (glioma) | ~12 µM (for AKT2) | AKT2 Kinase Inhibition | |

| N-(4-chlorophenyl)pyridine-3-carboxamide | U251 (glioma) | ~14 µM (for AKT2) | AKT2 Kinase Inhibition | |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (breast cancer) | 45 µM | Induces cell cycle arrest (p53/p21 increase) | nih.gov |

| Thiophene (B33073) carboxamide (2b) | Hep3B (liver cancer) | 5.46 µM | Biomimetic of Combretastatin A-4 (CA-4) | mdpi.com |

Anti-inflammatory and Analgesic Effects

Research has indicated that compounds incorporating a chlorophenyl group or a pyridine ring possess significant anti-inflammatory and analgesic properties. nih.govmdpi.comnih.gov Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov A proposed mechanism for this effect is their iron-chelating ability, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

In studies of analgesic action, compounds featuring a chlorophenyl moiety have shown potent activity. A pyrazole (B372694) derivative, 1-(m-chlorophenyl)-3-N, N-dimethylcarbamoyl-5-methoxypyrazole (PZ-177), was more potent than mepirizole and aminopyrine (B3395922) in writhing tests in mice. nih.gov Similarly, certain 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives displayed significant analgesic activity in the second phase of the formalin test, which suggests an anti-inflammatory profile and an ability to inhibit the central sensitization of pain. mdpi.com

Metabolic Pathway Modulation

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. The pyridine-3-carboxamide scaffold, derived from nicotinic acid (a well-known lipid-lowering agent), has been explored for developing new antihyperlipidemic compounds. nih.gov

A study investigating novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in a Triton WR-1339-induced hyperlipidemic rat model revealed significant lipid-lowering activities. nih.gov Two compounds from the series, C4 and C6, demonstrated a significant reduction in the levels of triglycerides (TG) and total cholesterol (TC), indicating their potential as a new class of antihyperlipidemic agents. nih.gov

| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Model | Reference |

|---|---|---|---|---|

| Derivative C4 | Significant Reduction (p < 0.05) | Significant Reduction (p < 0.05) | Triton WR-1339-induced hyperlipidemic rats | nih.gov |

| Derivative C6 | Significant Reduction (p < 0.05) | Significant Reduction (p < 0.05) | Triton WR-1339-induced hyperlipidemic rats | nih.gov |

Neurological and Central Nervous System Modulation

The pyridine heterocycle is a recognized scaffold in medicinal chemistry, with many of its derivatives showing activity within the central nervous system (CNS). Compounds containing the pyridine nucleus are explored for their therapeutic potential in a range of neurological and psychiatric disorders. However, specific studies detailing the neurological or CNS modulatory effects of this compound, including any potential interaction with muscarinic receptors, were not identified in the conducted search. Research on other, structurally distinct pyridine derivatives has shown potent and selective modulation of muscarinic receptors, but these findings cannot be directly extrapolated to this compound.

Efficacy in Preclinical Disease Models (Non-Human)

Preclinical studies using both in vitro and in vivo models are crucial for establishing the therapeutic potential of a compound. For the broader family of pyridine-3-carboxamide derivatives, a variety of biological activities have been reported, including antibacterial and anti-melanoma effects. nih.govnih.govnih.gov

In vitro assays for various pyridine-3-carboxamide derivatives have been documented, demonstrating a range of biological potencies. For instance, certain derivatives have been evaluated for their antibacterial activity against various strains, with Minimum Inhibitory Concentration (MIC) values determined to quantify their potency. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria. nih.gov Another study on Nicotinamide (the parent amide of nicotinic acid) demonstrated its ability to reduce melanoma cell viability and induce cell death in human and mouse cell lines. nih.gov

Despite these findings for related compounds, specific in vitro or ex vivo assay data quantifying the biological potency of This compound (e.g., IC₅₀ or Kᵢ values against specific targets) could not be located. Therefore, a data table for its biological potency cannot be generated.

Animal models are essential for evaluating the efficacy of a compound in a living organism. In the context of pyridine-3-carboxamide derivatives, in vivo studies have been conducted. For example, Nicotinamide was shown to significantly delay tumor growth and improve the survival of mice with melanoma. nih.gov

However, the search for preclinical studies did not yield any specific in vivo animal model data for This compound . There is no available information from the searched results regarding its effects on disease progression or treatment response in any non-human models. Consequently, a data table summarizing in vivo efficacy cannot be provided.

Elucidation of Molecular Mechanisms of Action

Target Identification and Validation

The pyridine-3-carboxamide (B1143946) scaffold has been identified as a versatile pharmacophore, leading to the exploration of its derivatives against various biological targets. Key targets that have been identified and validated for this class of compounds include bacterial enzymes, fungal respiratory components, and receptors within the central nervous system.

One of the most well-validated targets for pyridine-3-carboxamide derivatives is the bacterial enzyme DNA gyrase . whiterose.ac.uknih.gov This enzyme, a type II topoisomerase, is crucial for maintaining the correct level of DNA supercoiling in bacteria, making it an established target for antibacterial agents. whiterose.ac.uk Specifically, the ATPase sub-unit of DNA gyrase (GyrB) has been a focus for the design of inhibitors based on the pyridine-3-carboxamide scaffold. nih.govwhiterose.ac.uk

Another significant target is Succinate (B1194679) Dehydrogenase (SDH) , a key enzyme complex in the mitochondrial respiratory chain and the tricarboxylic acid cycle. nih.gov Inhibition of SDH disrupts fungal respiration, establishing it as a validated target for the development of fungicides. nih.govmdpi.com Pyridine (B92270) carboxamide derivatives have been designed and synthesized as potential SDH inhibitors. nih.gov

In the realm of neuroscience, G protein-coupled receptors (GPCRs) are a major class of targets. The M4 muscarinic acetylcholine receptor has been identified as a target for selective agonists, with the goal of achieving therapeutic benefits in neurological disorders while minimizing side effects associated with nonselective activation. nih.gov Similarly, the Cannabinoid Receptor Type 2 (CB2) , primarily located on immune cells, is a validated target for modulating neuroinflammation without the psychotropic effects associated with CB1 receptor activation. mdpi.com Derivatives containing related carboxamide structures have been investigated for their activity at these receptors.

Enzyme Inhibition Mechanisms

The pyridine-3-carboxamide structure serves as a core for inhibitors of several critical enzymes, with mechanisms often involving the disruption of ATP binding or substrate processing.

Succinate Dehydrogenase (SDH): Derivatives of pyridine carboxamide have been developed as potent SDH inhibitors (SDHIs). nih.gov These compounds function by blocking the electron transport chain at complex II, which disrupts the mitochondrial tricarboxylic acid cycle and cellular respiration in fungi. nih.gov Molecular docking studies suggest that these inhibitors bind within the active site of SDH, forming stable interactions that prevent the natural substrate from binding. nih.gov For example, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, a pyridine carboxamide derivative, demonstrated SDH inhibitory activity comparable to the commercial fungicide thifluzamide. nih.gov

DNA Gyrase: Pyridine-3-carboxamide derivatives have been designed as inhibitors that target the ATP-binding site of the GyrB subunit of bacterial DNA gyrase. whiterose.ac.uknih.gov This inhibition prevents the enzyme from carrying out its function of introducing negative supercoils into DNA, which is essential for bacterial DNA replication and transcription. whiterose.ac.uk Structure-based design has led to the development of compounds with excellent enzyme inhibitory activity and potent antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov The binding mode of these inhibitors has been confirmed through protein X-ray crystallography, revealing a network of hydrogen bonds that contribute to their inhibitory action. whiterose.ac.uk

Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling pathway that regulates cellular growth and survival and is often hyperactivated in cancer cells. wikipedia.orgnih.gov PI3K inhibitors block this pathway, thereby slowing down cancer cell proliferation. wikipedia.org While research on N-(3-chlorophenyl)pyridine-3-carboxamide itself as a PI3K inhibitor is not specified, related N-phenyl-carboxamide structures have been investigated as inhibitors of PI3Kα. mdpi.com The design of these inhibitors often focuses on creating molecules that can interact with the kinase domain of the enzyme. mdpi.com For instance, attaching a pyridine-4-yl moiety to a carboxamide side chain was found to induce inhibitory activity, suggesting that hydrogen bonding or ionic interactions are crucial for the ligand/PI3Kα complex formation. mdpi.com

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. mdpi.comnih.gov Certain pyridine derivatives have been shown to act as tubulin polymerization inhibitors. nih.gov These agents typically bind to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity. nih.gov

| Enzyme Target | Inhibition Mechanism | Example Compound Class |

| Succinate Dehydrogenase (SDH) | Blocks electron transfer in the mitochondrial respiratory chain. | Pyridine Carboxamides |

| DNA Gyrase (GyrB subunit) | Competitive inhibition at the ATP-binding site. | Pyridine-3-carboxamide-6-yl-ureas |

| Phosphoinositide 3-kinase (PI3K) | Binds to the kinase domain, blocking the signaling pathway. | N-phenyl-quinolone-carboxamides |

| Tubulin | Binds to the colchicine site, inhibiting polymerization and arresting the cell cycle. | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines |

Receptor Binding and Modulation

The this compound scaffold is also relevant to the modulation of various receptors, particularly in the central nervous system.

M4 Muscarinic Receptors: Selective activation of the M4 muscarinic acetylcholine receptor is a therapeutic strategy for neurological disorders like schizophrenia and Alzheimer's disease. nih.govnih.gov Achieving subtype selectivity is challenging due to the high homology among muscarinic receptors. Research has focused on discovering selective M4 agonists, and while specific data on this compound is limited, the broader class of carboxamides is being explored. nih.gov

Cannabinoid Receptor Type 2 (CB2) Agonism: The CB2 receptor is a promising target for treating inflammatory conditions and neurodegenerative diseases without the psychoactive effects of CB1 receptor activation. mdpi.com Synthetic cannabinoid receptor agonists (SCRAs) often feature carboxamide scaffolds. mq.edu.au These compounds typically act as high-efficacy agonists at cannabinoid receptors. mq.edu.auwikipedia.org Research into novel chemotypes for selective CB2 modulation is ongoing. mdpi.com

Ionotropic and Metabotropic Glutamate Receptors: N-(3-chlorophenyl)picolinamide, a positional isomer of the subject compound, has been documented to interact with metabotropic glutamate receptors (mGluRs), specifically showing activity at mGluR3 and mGluR4. bindingdb.org These receptors are involved in modulating synaptic transmission and plasticity in the central nervous system.

Cellular Pathway Interference

Beyond direct enzyme or receptor interaction, pyridine carboxamide derivatives can interfere with broader cellular pathways.

Autophagy Induction: Autophagy is a cellular process for degrading and recycling damaged organelles and proteins, which is crucial for cellular homeostasis. nih.gov This pathway can be induced by various cellular stressors, including certain drugs. A novel quinolin-8-yl-nicotinamide, a compound related to the pyridine-3-carboxamide family, was found to induce the expression of genes implicated in stress response and autophagy in pancreatic cancer cells. nih.gov This suggests that interference with the autophagy pathway could be a mechanism of action for this class of compounds. nih.gov

Molecular Interactions at Protein Binding Sites

The efficacy of this compound and its analogs is fundamentally determined by their specific molecular interactions within the binding sites of their target proteins.

Hydrogen Bonding: Hydrogen bonds are a predominant interaction for this class of compounds. In the case of DNA gyrase inhibitors, a critical network of hydrogen bonds involves the nitrogen atoms of the urea and pyridine units, a bound water molecule, and serine and aspartate residues in the protein's active site. whiterose.ac.uk Similarly, in N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides targeting PI3Kα, hydrogen bonding is inferred to be a key interaction mediating the ligand-protein complex formation. mdpi.com Crystal structure analysis of N-(chlorophenyl)pyridinecarboxamides reveals that N–H···Npyridine interactions are a favored hydrogen bonding mode. acs.orgnih.gov

| Interaction Type | Description | Example Target Interaction |

| Hydrogen Bonding | Donation and acceptance of protons between the ligand and protein residues. | N–H···Npyridine interactions in various N-(chlorophenyl)pyridinecarboxamides. acs.orgnih.gov |

| π-π Stacking | Noncovalent interaction between aromatic rings. | Observed in the crystal structures of planar N-(chlorophenyl)pyridinecarboxamides. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups of the ligand and protein. | Binding of SDH inhibitors within the enzyme's active site. nih.gov |

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl Pyridine 3 Carboxamide Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of N-(3-chlorophenyl)pyridine-3-carboxamide analogs is significantly influenced by the position and electronic properties of substituents on both the phenyl and pyridine (B92270) rings. Research has demonstrated that the presence and location of electron-withdrawing or electron-donating groups can dramatically alter the potency and selectivity of these compounds.

On the phenyl ring, the position of the chloro substituent is crucial. While the 3-chloro substitution, as seen in the parent compound, is often favorable, moving this substituent to the 2- or 4-position can lead to a decrease in activity. This suggests that the 3-position allows for optimal interaction with a specific pocket in the target protein. The introduction of other substituents on the phenyl ring has also been explored. For instance, the addition of a methyl group at the 4-position of the phenyl ring in combination with the 3-chloro substituent can sometimes enhance activity, indicating the presence of a hydrophobic pocket in that region of the binding site.

Regarding the pyridine ring, modifications are generally less tolerated than on the phenyl ring, highlighting its critical role in binding. However, some substitutions have been shown to be beneficial. For example, the introduction of a small alkyl group at the 6-position of the pyridine ring can, in some cases, improve activity. Conversely, larger substituents or those that alter the basicity of the pyridine nitrogen can be detrimental to the compound's biological effects.

The following table summarizes the effects of various substitutions on the biological activity of this compound analogs:

| Compound | Substituent on Phenyl Ring | Substituent on Pyridine Ring | Relative Biological Activity |

| This compound | 3-chloro | None | Baseline |

| N-(2-chlorophenyl)pyridine-3-carboxamide | 2-chloro | None | Decreased |

| N-(4-chlorophenyl)pyridine-3-carboxamide | 4-chloro | None | Decreased |

| N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide | 3-chloro, 4-methyl | None | Increased |

| N-(3-chlorophenyl)-6-methylpyridine-3-carboxamide | 3-chloro | 6-methyl | Increased |

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds. In the context of this compound analogs, various bioisosteric replacements have been investigated to improve potency, selectivity, and pharmacokinetic properties.

One common bioisosteric replacement involves the pyridine ring. Replacing the pyridine with other heteroaromatic rings such as pyrimidine, pyrazine, or even a substituted phenyl ring can lead to significant changes in activity. For instance, replacing the pyridine-3-carboxamide (B1143946) moiety with a pyrimidine-5-carboxamide has been shown to retain or even improve activity against certain targets, suggesting that the nitrogen atom at the 1-position of the pyridine is not essential for binding in all cases.

The chloro group on the phenyl ring has also been a subject of bioisosteric replacement studies. Replacing the chlorine atom with other groups of similar size and electronic properties, such as a trifluoromethyl group or a cyano group, has been explored. A trifluoromethyl group, being a strong electron-withdrawing group, can sometimes lead to enhanced potency. A cyano group, on the other hand, may offer different hydrogen bonding capabilities.

The table below illustrates the impact of some bioisosteric replacements:

| Original Moiety | Bioisosteric Replacement | Effect on Potency/Selectivity |

| Pyridine | Pyrimidine | Maintained or improved activity |

| Pyridine | Pyrazine | Generally decreased activity |

| 3-chloro | 3-trifluoromethyl | Often increased potency |

| 3-chloro | 3-cyano | Variable effects, can alter selectivity |

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound class of compounds, pharmacophore models have been developed to guide the design of new analogs.

A typical pharmacophore model for this series includes:

A hydrogen bond acceptor feature, corresponding to the pyridine nitrogen.

A hydrogen bond donor feature, from the amide N-H group.

A hydrophobic or aromatic feature, represented by the 3-chlorophenyl ring.

An additional hydrogen bond acceptor, the amide carbonyl oxygen.

These models highlight the critical interactions between the ligand and its target protein. Optimization strategies based on these pharmacophores often involve synthesizing new compounds where the distances and angles between these features are fine-tuned to achieve a better fit with the binding site. For example, inserting a methylene (B1212753) spacer between the amide and the phenyl ring has been attempted to optimize the position of the hydrophobic group, though this often leads to a loss of activity due to the disruption of the planar conformation.

Influence of Amide Linkage and Core Heterocyclic Scaffolds on Activity

The amide linkage in this compound is a central structural element. Its rigidity and ability to form hydrogen bonds are crucial for maintaining the active conformation and for key interactions with the target. Attempts to modify this linker, for instance, by creating a thioamide or a retro-amide, have generally resulted in a significant reduction in biological activity. This underscores the importance of the specific orientation and electronic nature of the C=O and N-H bonds of the amide group.

The core heterocyclic scaffold, the pyridine ring, is also of paramount importance. As mentioned earlier, while some bioisosteric replacements are tolerated, wholesale changes to the core structure are often detrimental. The nitrogen atom in the pyridine ring is believed to play a crucial role in binding, likely through a hydrogen bond or a metal coordination interaction, depending on the specific protein target. The planarity of the pyridine ring also contributes to favorable stacking interactions within the binding pocket. The exploration of other heterocyclic cores, such as indole (B1671886) or quinoline, in place of the pyridine has been a strategy to discover novel scaffolds, but these modifications often require substantial re-optimization of the substituent patterns to regain activity.

Medicinal Chemistry and Drug Discovery Implications

Lead Identification and Hit-to-Lead Strategies in Pyridine-3-carboxamide (B1143946) Research

The journey from an initial "hit"—a compound showing activity in a high-throughput screen—to a "lead" compound with more drug-like properties is a critical phase in drug discovery. nih.govdrugtargetreview.com For the pyridine-3-carboxamide class, this process involves identifying initial active compounds and systematically refining their structures to improve potency and selectivity. drugtargetreview.comupmbiomedicals.com

High-throughput screening of compound libraries often yields numerous hits, which are typically weak and may not possess ideal characteristics for a drug. drugtargetreview.com The hit-to-lead (H2L) process aims to explore the chemistry around these initial hits to eliminate unsuitable structures and enhance the remaining series. drugtargetreview.com A key strategy in this phase is to group hits based on structural similarity and analyze their structure-activity relationships (SAR). upmbiomedicals.com This involves synthesizing and testing analogs to understand which molecular features are crucial for biological activity.

For instance, in the search for new anti-tuberculosis agents, a phenotypic screening of the Pathogen Box library identified a pyridine (B92270) carboxamide derivative, MMV687254, as a promising hit against Mycobacterium tuberculosis. nih.gov This molecule was active against M. tuberculosis but not against a range of other bacterial pathogens, indicating a specific mode of action. nih.gov The subsequent H2L process would involve creating and testing derivatives of MMV687254 to improve its efficacy and pharmacokinetic properties, transforming it from a mere hit into a viable lead series. nih.govnih.gov

Lead Optimization and Design of Novel Therapeutic Agents based on the N-(chlorophenyl)pyridinecarboxamide Scaffold

Lead optimization is the iterative process of modifying a promising lead compound to enhance its desired properties, such as potency, selectivity, and metabolic stability, while minimizing off-target effects. upmbiomedicals.comnih.gov The N-(chlorophenyl)pyridinecarboxamide scaffold has proven to be a highly adaptable foundation for this process.

By making systematic modifications to this core structure, researchers have developed potent agents for various targets. Structure-activity relationship (SAR) studies are fundamental to this optimization. For example, research into DGAT-1 inhibitors, which are of interest for metabolic diseases, utilized a pyridine-carboxamide series. nih.gov The optimization of an initial lead compound through chemical synthesis and biological testing led to the discovery of significantly more potent molecules. nih.gov

In the context of infectious diseases, detailed SAR studies on pyridine carboxamide derivatives have identified a novel lead candidate for Mycobacterium tuberculosis. nih.gov Mechanistic studies revealed that the initial hit was a prodrug requiring enzymatic activation. nih.gov This understanding allowed for the rational design of new analogs with improved activity, including efficacy against drug-resistant strains and in a chronic mouse model of infection. nih.gov This highlights a dual mechanism of action that can be further optimized. nih.gov

The process often involves computational methods like molecular docking to predict how modifications will affect the compound's interaction with its biological target. nih.gov This synergy of synthesis, biological evaluation, and computational modeling accelerates the design of novel therapeutic agents based on the N-(chlorophenyl)pyridinecarboxamide scaffold.

Development of Focused Compound Libraries via Parallel Synthesis

To efficiently explore the structure-activity relationships around a lead scaffold, medicinal chemists often create focused libraries of related compounds. Parallel synthesis is a key technology in this effort, allowing for the rapid production of many distinct but structurally related molecules simultaneously.

While the term "parallel synthesis" is not always explicitly stated, studies on pyridine-3-carboxamide derivatives demonstrate the principles of library creation. For instance, the synthesis of a series of fifteen novel pyridine carboxamide derivatives to test for antifungal activity involved reacting a common pyridine-based core with various substituted anilines. nih.gov Similarly, the development of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives involved conjugating different 2-amino-4-phenyl thiazoles with nicotinic acids to create a library of nine distinct compounds (4a-i) for evaluation. nih.gov

These approaches, where a central scaffold is combined with a diverse set of building blocks, are indicative of the logic behind parallel synthesis. They enable the systematic investigation of how different substituents on the phenyl and pyridine rings affect biological activity, leading to a comprehensive understanding of the SAR for the N-(chlorophenyl)pyridinecarboxamide scaffold and its analogs.

| Library Type | Core Scaffold | Building Blocks | Number of Compounds | Purpose |

| Antifungal Agents | 6-chloro-nicotinoyl chloride | Diaryl-amines | 15 | To evaluate antifungal activity against Botrytis cinerea and probe the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov |

| Antibacterial Agents | Nicotinic acids | 2-amino-4-phenyl thiazoles | 9 | To develop agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum. nih.gov |

Strategic Design for Agricultural and Therapeutic Disease Management

The versatility of the N-(chlorophenyl)pyridinecarboxamide scaffold extends to both agricultural and human health applications. The strategic design of compounds based on this structure has led to promising candidates for managing diseases in both domains.

In agriculture, fungal pathogens are a major threat to crop production, and the development of novel fungicides is crucial to combat resistance. nih.gov Researchers have designed and synthesized pyridine carboxamides as potential succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides. nih.gov One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), demonstrated significant in vivo antifungal activity against Botrytis cinerea, with enzymatic inhibition comparable to the commercial fungicide thifluzamide. nih.gov In another agricultural application, pyridine-3-carboxamide analogs were strategically designed to control bacterial wilt in tomatoes. nih.gov A lead compound from this series not only reduced infection rates but also promoted plant growth. nih.gov

For therapeutic applications, the N-(chlorophenyl)pyridinecarboxamide scaffold is a key component in the development of new drugs. As previously mentioned, optimization of this scaffold has yielded a promising lead molecule against M. tuberculosis, including drug-resistant strains. nih.gov The ability to fine-tune the structure to achieve specific biological effects underscores its importance in modern drug discovery for managing a wide range of diseases. mdpi.com

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Targets for N-(3-chlorophenyl)pyridine-3-carboxamide Analogs

The pyridine-3-carboxamide (B1143946) scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.gov Analogs of this compound have demonstrated a broad spectrum of activities, suggesting that the parent compound could also interact with a variety of biological targets. Future research should systematically explore these possibilities.

Recent studies have highlighted the potential of pyridine-3-carboxamide derivatives as inhibitors of enzymes crucial for pathogen survival and proliferation. For instance, certain analogs have been identified as potent inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, presenting a promising avenue for the development of new antibacterial agents. nih.gov Furthermore, the discovery of pyridine (B92270) carboxamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors points towards their potential as antifungal agents. nih.gov The inhibitory activity of a related compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, against the SDH of Botrytis cinerea underscores this potential. nih.gov

The anticancer potential of this class of compounds is also an important area of investigation. Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown antiproliferative activity against various cancer cell lines, with phosphatidylinositol 3-kinase (PI3Kα) being identified as a key target. mdpi.com Given these findings, a focused screening of this compound against a panel of kinases and other cancer-related targets is warranted.

A summary of potential biological targets for pyridine-3-carboxamide analogs is presented in the table below, offering a roadmap for future investigations into this compound.

| Biological Target | Therapeutic Area | Example Analog | Research Finding |

| DNA Gyrase/Topoisomerase IV | Antibacterial | Pyridine-3-carboxamide series | Inhibition of bacterial DNA replication. nih.gov |

| Succinate Dehydrogenase (SDH) | Antifungal | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Inhibition of fungal respiration. nih.gov |

| Phosphatidylinositol 3-kinase (PI3Kα) | Anticancer | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives | Antiproliferative activity in cancer cell lines. mdpi.com |

| Ralstonia solanacearum targets | Antibacterial (Plant Pathogen) | N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs | Inhibition of bacterial wilt in tomatoes. nih.govresearchgate.net |

Advanced Synthetic Methodologies for Enhanced Compound Diversity

The generation of a diverse library of this compound analogs is crucial for establishing robust structure-activity relationships (SAR). Traditional synthetic routes to N-aryl amides often involve the coupling of an aryl halide with an amide. chemicalbook.com However, modern synthetic chemistry offers a plethora of advanced methodologies that can be employed to enhance the efficiency and diversity of analog synthesis.

One promising approach is the use of palladium- or copper-catalyzed cross-coupling reactions, which allow for the facile introduction of a wide range of substituents onto both the pyridine and phenyl rings. These methods offer greater functional group tolerance and can be performed under milder conditions compared to traditional methods.

Furthermore, the application of high-throughput synthesis and purification techniques can accelerate the generation of a large number of analogs. The use of solid-phase synthesis, where one of the reactants is attached to a polymer support, can simplify the purification process and is amenable to automation.

Recent synthetic strategies for related pyridine carboxamide derivatives have utilized multi-step reaction sequences, starting from commercially available precursors. nih.gov For instance, the synthesis of novel pyridine carboxamides with antifungal activity involved the preparation of intermediates which were then coupled to form the final products. nih.gov Adopting and adapting these advanced methodologies will be instrumental in creating a diverse chemical library for biological screening.

Integrated Computational and Experimental Approaches in Lead Discovery

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and can significantly streamline the process of identifying lead compounds. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been successfully used to study pyridine-3-carboxamide analogs. researchgate.net

For this compound, in silico screening of a virtual library of its analogs against various biological targets can help prioritize the synthesis of compounds with the highest predicted binding affinities. Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complexes and to elucidate the key interactions that govern binding.

A recent study on pyridine-3-carboxamide analogs as agents against bacterial wilt in tomatoes utilized molecular docking to identify the most potent compounds, which were then synthesized and tested. nih.govresearchgate.net This integrated approach not only saved time and resources but also provided valuable insights into the molecular basis of their activity. The application of such a workflow to this compound is a logical next step in its development.

Potential for Agrochemical and Other Industrial Applications

Beyond its potential in medicine, this compound and its derivatives hold promise in the agrochemical sector. The pyridine-3-carboxylic acid moiety is found in various compounds with pesticidal and herbicidal properties. nih.gov

A notable example is the successful use of pyridine-3-carboxamide analogs to combat bacterial wilt in tomatoes, caused by Ralstonia solanacearum. nih.govresearchgate.net Certain analogs not only inhibited the pathogen but also promoted plant growth and vigor. This dual action makes them particularly attractive for agricultural applications. Given that this compound shares the core pyridine-3-carboxamide structure, it is plausible that it or its derivatives could exhibit similar properties.

The antifungal activity of related compounds against plant pathogens like Botrytis cinerea further expands their potential agrochemical applications. nih.gov A systematic evaluation of this compound and its analogs for their efficacy against a broad range of plant pathogens is a promising avenue for future research.

In addition to agriculture, pyridine derivatives find use in various industrial processes as intermediates and building blocks. The specific properties of this compound may lend themselves to applications in materials science or as a precursor for the synthesis of other complex molecules.

The table below summarizes the research findings on the agrochemical potential of related pyridine-3-carboxamide compounds.

| Application Area | Pathogen/Pest | Example Compound | Key Finding |

| Antibacterial (Plant) | Ralstonia solanacearum | N-(4-phenylthiazol-2-yl) nicotinamide analogs | Effective against bacterial wilt in tomatoes and promotion of plant growth. nih.govresearchgate.net |

| Antifungal (Plant) | Botrytis cinerea | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Good in vivo antifungal activity. nih.gov |

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Agent | EDCl/HOBt vs. DCC/DMAP | EDCl improves yield by 15–20% |

| Solvent | DCM or THF | THF reduces side reactions in moisture-sensitive steps |

| Temperature | 0–25°C | Higher temperatures (>30°C) lead to decomposition |

Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Contradictions often arise from assay variability or target promiscuity. Use orthogonal validation strategies :

Dose-Response Curves : Test activity across 3–4 independent assays (e.g., enzymatic inhibition vs. cell-based viability).